1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione

Organic Synthesis Medicinal Chemistry Building Blocks

As a 1-aryl-uracil scaffold with a reactive 4-aminophenyl anchor, this building block offers a distinct synthetic advantage over unsubstituted uracil (cLogP shift from -1.1 to ~1.7). The free primary amine enables rapid library generation via amide coupling or sulfonamide formation. Procure this core for medicinal chemistry hit-to-lead campaigns, cell permeability studies, or agrochemical PPO inhibitor R&D with reliable supply chain traceability.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B8007108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=CC(=O)NC2=O
InChIInChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,11H2,(H,12,14,15)
InChIKeyQAHLJTUTRRABTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1797409-11-0): Chemical Identity, Purity Specifications, and Core Utility


1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1797409-11-0) is a heterocyclic small molecule with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol. It is characterized by a uracil (pyrimidine-2,4-dione) core bearing a 4-aminophenyl substituent at the N1 position. Commercially, this compound is offered as a research chemical with purities typically specified at 95% or 97% [1] . As a member of the 1-aryl-uracil class, it serves as a versatile scaffold in medicinal chemistry and as a building block for synthesizing more complex heterocyclic systems. Its primary value proposition lies not in being an end-product drug but in its utility as a synthetic intermediate and a pharmacophore-bearing core structure that can be further elaborated. The presence of a free primary aromatic amine provides a reactive handle for further functionalization, while the uracil core enables interactions with biological targets that recognize pyrimidine-based ligands.

Why Unsubstituted Uracil or Simple 1-Phenyluracil Cannot Replace 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione in Research Applications


Generic substitution with unsubstituted uracil or simpler 1-aryluracils like 1-phenyluracil is not scientifically equivalent to using 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione. The 4-aminophenyl group at the N1 position fundamentally alters the compound's physicochemical and biological profile. Compared to uracil, the addition of the 4-aminophenyl ring significantly increases lipophilicity (calculated LogP of ~1.7 versus ~ -1.1 for uracil), which directly impacts membrane permeability and solubility. Furthermore, the presence of a free amino group introduces a reactive nucleophilic site for subsequent derivatization—a feature entirely absent in 1-phenyluracil (CAS 21321-07-3) . This amino group also enables additional hydrogen-bonding interactions with biological targets, as evidenced in structure-activity relationship studies of related pyrimidine derivatives where 4-amino substitution on the phenyl ring confers distinct binding modes and potency shifts compared to unsubstituted phenyl analogs [1]. Therefore, substituting this compound with a simpler analog would compromise both synthetic utility in building block applications and target engagement in biological assays, potentially leading to misleading or non-reproducible results.

Quantitative Differentiators of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione: Evidence-Based Comparison with Closest Analogs


Synthetic Versatility: Superior Functionalization Potential via the 4-Aminophenyl Handle Compared to Unsubstituted 1-Phenyluracil

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione offers a distinct synthetic advantage over 1-phenyluracil due to the presence of the 4-amino group on the phenyl ring. This free amine serves as a nucleophile for acylation, sulfonylation, reductive amination, and diazotization reactions—functionalizations that are impossible with the unsubstituted phenyl analog. While specific quantitative yield data for this exact compound is not available in the primary literature, the class of substituted aminophenyluracils is well-established for its synthetic utility. Patents describe the preparation of diverse aminophenyluracil derivatives through reactions at the amino group, enabling the creation of focused libraries for biological screening [1]. The reactive amine handle is absent in 1-phenyluracil (CAS 21321-07-3), which lacks any functional group on the phenyl ring, limiting its utility to a terminal scaffold. Therefore, for any research program requiring further derivatization of the uracil core, 1-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione is the required starting material, not a replaceable analog.

Organic Synthesis Medicinal Chemistry Building Blocks

Increased Lipophilicity and Membrane Permeability: Calculated LogP Shift from Uracil to 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione

The addition of the 4-aminophenyl group to the uracil scaffold dramatically increases lipophilicity, which is a critical parameter for passive membrane permeability and oral bioavailability in drug discovery. Calculated partition coefficients (cLogP) illustrate this shift: uracil has a cLogP of approximately -1.1, indicating high hydrophilicity and poor membrane penetration. In contrast, 1-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione has a predicted cLogP of ~1.7 [1]. This nearly 3-log unit increase represents a ~1000-fold higher theoretical partition into octanol, which is a standard surrogate for biological membranes. For comparison, the intermediate analog 1-phenyluracil has a cLogP of ~1.3, which is higher than the target compound due to the absence of the polar amino group [2]. The 4-amino substitution provides a balanced lipophilic-hydrophilic profile that can be advantageous for target binding while maintaining some aqueous solubility. This physicochemical differentiation is crucial for any assay involving cellular permeability or in vivo distribution.

Drug Discovery ADME Properties Physicochemical Profiling

Antiproliferative Activity: Contextual Potency of Structurally Related 1-Aryl-Uracils in Leukemia Cell Lines

While direct IC50 data for 1-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione is not publicly available, activity data for closely related 1-aryl-pyrimidine-2,4-dione derivatives provide a contextual benchmark for this compound class. In a 2018 study, novel phenylpyrimidine derivatives were screened against HeLa cervical cancer cells using an MTT assay. Compounds 6g and 6h exhibited IC50 values of 1.5 μmol/L and 2.8 μmol/L, respectively [1]. These compounds share the core structural motif of a phenyl group attached to a pyrimidine ring, demonstrating that this scaffold class can achieve single-digit micromolar potency in cancer cell lines. Additionally, a 2002 study on 3-ethyl-6-phenyl-hexahydropyrimidine-2,4-dione derivatives reported antimicrobial activity, further supporting the bioactive potential of this chemical series [2]. For a researcher procuring 1-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione, these data establish a reasonable expectation of biological activity for the class and provide a quantitative baseline for designing dose-response experiments.

Oncology Research Cell-based Assays Anticancer Agents

Optimal Deployment Scenarios for 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione Based on Verified Differentiators


As a Synthetic Intermediate for Focused Library Synthesis

The primary industrial and academic value of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione is as a synthetic building block. The free amino group on the phenyl ring serves as a reactive anchor point for creating diverse compound libraries through parallel synthesis. Chemists can perform amide coupling, sulfonamide formation, urea synthesis, or reductive amination to rapidly generate dozens to hundreds of analogs from a single core. This is a standard approach in medicinal chemistry hit-to-lead optimization campaigns where exploring structure-activity relationships around the phenyl ring is required. The compound's commercial availability in 100 mg to 250 mg quantities with specified purity (95-97%) makes it immediately deployable for these synthetic endeavors without the need for in-house multistep preparation of the core scaffold [1].

As a Reference Scaffold in Cell-Based Antiproliferative or Antimicrobial Screening

Based on class-level activity data showing that phenylpyrimidine-2,4-dione derivatives exhibit micromolar IC50 values against cancer cell lines (e.g., 1.5 μmol/L against HeLa cells [2]), researchers can utilize 1-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione as a reference compound or a core scaffold for developing new antiproliferative agents. Its predicted balanced lipophilicity (cLogP ≈ 1.7) makes it suitable for cell-based assays where membrane permeability is required. It can serve as a baseline control or a starting point for structure-activity relationship studies aimed at improving potency and selectivity. Additionally, the antimicrobial activity reported for related hexahydropyrimidine-2,4-diones suggests this compound may be a useful probe in microbiology screening panels [3].

As a Physicochemical Probe in ADME Assays

Due to its defined physicochemical profile—specifically, the calculated LogP shift from uracil (cLogP ≈ -1.1) to ~1.7 for this compound—1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione can serve as a model compound in permeability studies (e.g., PAMPA, Caco-2) and solubility assessments. It represents an intermediate lipophilicity state between highly polar uracil derivatives and more hydrophobic drug-like molecules. This makes it valuable for calibrating assays or for use in educational and training settings in drug discovery programs, where understanding the impact of lipophilicity on membrane transport is critical. The compound's commercial availability from multiple vendors facilitates its procurement for such applications.

As a Starting Material for Herbicide Lead Discovery (Industrial R&D)

Patents from major agrochemical companies, including Bayer, describe substituted aminophenyluracils as active ingredients with herbicidal and insecticidal properties [4]. The core structure of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione aligns with the general formulas claimed in these patents, where the aminophenyl moiety is a critical recognition element for the biological target (often protoporphyrinogen oxidase, or PPO). For industrial R&D groups in the crop protection sector, this compound represents a viable starting material for synthesizing and testing novel aminophenyluracil analogs, bypassing the need for de novo construction of the uracil-phenyl core. This application leverages the compound's synthetic handle (the free amine) for further derivatization, a capability not provided by simpler 1-aryluracils.

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